Product packaging for Bis(trans-cinnamic acid)anhydride(Cat. No.:CAS No. 538-56-7)

Bis(trans-cinnamic acid)anhydride

Cat. No.: B1236190
CAS No.: 538-56-7
M. Wt: 278.3 g/mol
InChI Key: FXEDRSGUZBCDMO-UHFFFAOYSA-N
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Description

Cinnamic anhydride is an organic compound of significant interest in synthetic chemistry and materials science research. Its structure features two cinnamoyl groups linked by an anhydride bridge, making it a versatile precursor for introducing the cinnamic acid pharmacophore into diverse molecular frameworks. In pharmaceutical research, cinnamic anhydride derivatives have been identified as promising selective inhibitors of acetylcholinesterase, a key target in neuropharmacological studies for conditions such as Alzheimer's disease . The compound's reactivity allows for facile synthesis of esters, amides, and other derivatives via its electrophilic carbonyl groups, which are reactive toward nucleophiles including alcohols and amines . In materials science, the first structural characterization of a p-halogenated cinnamic anhydride revealed that its crystal packing is governed by a sophisticated interplay of C–H···O hydrogen bonds and slipped stacking interactions . This highlights its potential in crystal engineering, particularly for solid-state [2+2] cycloadditions and the design of functional molecular solids with dispersion-dominated stabilization . Modern, efficient synthesis methods have been developed, including a one-pot room-temperature synthesis using 6-chloro-2,4-dimethoxy-sec-triazine (CDMT), offering a high-yielding and sustainable approach to its preparation . Intended Use : This product is supplied for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B1236190 Bis(trans-cinnamic acid)anhydride CAS No. 538-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylprop-2-enoyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEDRSGUZBCDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260106
Record name 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-56-7
Record name 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cinnamic Anhydride

Conventional Synthetic Routes to Cinnamic Anhydride (B1165640)

Traditional methods for synthesizing cinnamic anhydride often rely on the dehydration of cinnamic acid or the use of stoichiometric coupling agents to activate the carboxylic acid group.

The activation of the carboxylic group in cinnamic acid is frequently accomplished by converting it into an anhydride. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A direct method involves heating cinnamic acid with acetic anhydride. prepchem.com In this process, acetic anhydride serves as both a reagent and a dehydrating agent, leading to the formation of cinnamic anhydride and acetic acid. journals.co.za The reaction typically requires elevated temperatures, and upon completion, the excess acetic anhydride and the acetic acid byproduct are removed by distillation. prepchem.com

The formation of cinnamic anhydride can also be the initial step in the synthesis of other cinnamic acid derivatives, such as esters and amides. For instance, reacting cinnamic acid and a phenol (B47542) with acetic anhydride, catalyzed by a drop of sulfuric acid, proceeds through the in-situ formation of cinnamic anhydride, which then reacts with the phenol to yield the corresponding phenyl cinnamate (B1238496). journals.co.za An almost quantitative yield of phenolic cinnamate can be achieved by directly heating the phenol with pre-formed cinnamic anhydride. journals.co.za

A variety of stoichiometric reagents are employed to mediate the formation of anhydrides from carboxylic acids, including cinnamic acid. These reagents activate the carboxyl group, often by forming a highly reactive intermediate.

One of the most common methods is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-(N,N'-dimethylamino)pyridine (DMAP). scielo.brcmu.ac.th The reaction proceeds through an O-acylisourea intermediate, which is highly reactive and behaves similarly to an acid anhydride. scielo.branalis.com.my This intermediate can then react with another molecule of cinnamic acid to form cinnamic anhydride or with a different nucleophile to produce esters or amides. scielo.branalis.com.my

Other activating agents include:

Chloroformates: Isobutyl chloroformate is used to convert hydroxycinnamic acid into a mixed anhydride intermediate, which can be smoothly converted to an amide. nih.govbeilstein-journals.org

Acyl Chlorides and Anhydrides: Pivaloyl chloride and pivalic anhydride are also utilized for carboxyl group activation, forming a mixed pivalic-cinnamic anhydride that facilitates subsequent reactions. nih.govbeilstein-journals.org

Triazine-based Reagents: 6-chloro-2,4-dimethoxy-s-triazine (CDMT) has been successfully used to prepare symmetric cinnamic anhydrides from various cinnamic acid substrates at room temperature. researchgate.net

Phosphorus-based Reagents: A combination of triphenylphosphine (B44618) oxide and oxalyl chloride can effectively promote the formation of anhydrides from their corresponding carboxylic acids. acs.org

Table 1: Conventional Synthetic Methods for Cinnamic Anhydride and its Intermediates


Method/ReagentReactantsConditionsProduct/IntermediateReference
DehydrationCinnamic acid, Acetic anhydrideBoiling, reflux for 6 hoursSymmetric Cinnamic Anhydride analis.com.my
Carbodiimide CouplingCinnamic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-(N,N'-dimethylamino)pyridine (DMAP)Dichloromethane (DCM), Room temperatureO-acylisourea intermediate[7, 11, 14]
Mixed Anhydride FormationHydroxycinnamic acid, Isobutyl chloroformateWaterMixed anhydride[6, 8]
Triazine-mediated SynthesisCinnamic acid, 6-chloro-2,4-dimethoxy-s-triazine (CDMT)Room temperature, 15 hoursSymmetric Cinnamic Anhydride acs.org
Phosphorus-based ActivationCarboxylic acid, Triphenylphosphine oxide, Oxaloyl chlorideAcetonitrile, Room temperature, 1 hourSymmetric Anhydride

Anhydride Formation from Cinnamic Acid Derivatives for Carboxylic Group Activation

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical processes, modern synthetic strategies focus on the principles of green chemistry. nih.gov These include the use of safer solvents, catalytic reagents over stoichiometric ones, energy-efficient reaction conditions, and maximizing atom economy. kahedu.edu.inacs.org

Performing reactions without a solvent minimizes waste and can lead to higher reaction rates due to increased reactant concentration. chemistrydocs.com Several solvent-free methods have been developed for related syntheses, which are applicable to anhydride formation.

Microwave Irradiation: Microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times. The condensation of aryl aldehydes with succinic anhydride to form cinnamic acid derivatives has been achieved under solvent-free microwave irradiation, demonstrating a protocol with high yields and an easy workup. theaic.org Similarly, using polyphosphate ester (PPE) as a mediator and catalyst, cinnamic acid derivatives have been synthesized from aryl aldehydes and malonic acid under solvent-free microwave conditions. researchgate.net

Catalysis in Solvent-Free Systems: The amidation of cinnamic acid, which proceeds via carboxyl group activation, has been accomplished under solvent-free conditions using graphene oxide as a recyclable catalyst. beilstein-journals.org The activation is believed to occur through hydrogen bonding between the catalyst and the carboxylic acid. beilstein-journals.org

Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. innovareacademics.in Developing synthetic routes that can be performed in water is a key goal of green chemistry.

A notable example is the activation of the carboxylic group of cinnamic acid in an aqueous medium. The use of isobutyl chloroformate to create a mixed anhydride intermediate for subsequent amide synthesis has been successfully performed in water, providing a green approach to derivatization. nih.govbeilstein-journals.org Furthermore, sonochemistry, which utilizes ultrasonic waves to drive chemical reactions, has been effectively applied to reactions in aqueous media, offering another avenue for green synthesis. uns.ac.iduns.ac.id

Table 2: Modern and Sustainable Approaches for Cinnamic Acid Activation


ApproachCatalyst/MediatorConditionsGreen Principle DemonstratedReference
Microwave-assisted condensationSodium hydroxideSolvent-free, Microwave (600W)Solvent-free, Energy efficiency innovareacademics.in
Microwave-assisted condensationPolyphosphate ester (PPE)Solvent-free, MicrowaveSolvent-free, Energy efficiency
Catalytic amidationGraphene oxideSolvent-freeSolvent-free, Recyclable catalyst researchgate.net
Mixed anhydride formationIsobutyl chloroformateWater as solventUse of benign solvent (water)[6, 8]
Sonochemical synthesisSodium acetateAqueous media can be usedEnergy efficiency, Potential for aqueous media[1, 30]
Solvent-Free Reaction Conditions

Catalytic Approaches in Anhydride Formation

The formation of cinnamic anhydride has been significantly advanced through the development of sophisticated catalytic systems. These methods offer improvements in selectivity, reaction conditions, and efficiency over traditional stoichiometric approaches. Organocatalysis and photocatalysis, in particular, have emerged as powerful tools for activating cinnamic acid and its derivatives.

Organocatalytic Methods

Organocatalysis provides a metal-free approach to the synthesis and application of cinnamic anhydride, often enabling reactions with high levels of stereocontrol. Isothiourea derivatives, such as homobenzotetramisole (HBTM), have been identified as effective catalysts. nih.gov These catalysts function by reacting with a mixed anhydride containing a cinnamate group to form a reactive acylisothiouronium intermediate. This intermediate is then susceptible to nucleophilic attack, facilitating reactions like atroposelective N-acylation. For instance, the reaction of quinazolinone-type benzamides with cinnamic anhydrides, catalyzed by chiral isothiourea organocatalysts, yields N-N axially chiral compounds with high enantioselectivity. rsc.orgnih.govrsc.orgmdpi.com This highlights the utility of cinnamic anhydride in asymmetric synthesis driven by organocatalysts.

Another organocatalytic strategy involves the use of boronic acids. Solid-supported phenylboronic acid catalysts have been successfully used to convert cinnamic acid into its corresponding amide derivatives, proceeding through a dicarboxylate complex formed via a Lewis acid interaction between the boron center and the carbonyl oxygen. nih.gov These catalytic methods demonstrate the versatility of organocatalysis in activating cinnamic acid, often via an in-situ formed anhydride or by utilizing pre-formed cinnamic anhydride for complex molecular constructions.

A notable application of organocatalysis is in enantioselective cycloaddition reactions. The isothiourea catalyst HyperBTM has been used in the formal cycloaddition between 2-phenacylbenzothiazole and cinnamic anhydride, producing chiral products in good yield and enantioselectivity. acs.org This process can be adapted to continuous flow systems, enhancing its efficiency and sustainability.

Catalyst TypeExample CatalystReaction TypeKey Finding
IsothioureaHomobenzotetramisole (HBTM)Atroposelective N-acylationCatalyzes the reaction of benzamides with cinnamic anhydrides to produce N-N axially chiral compounds with high yield and enantioselectivity. nih.govrsc.orgnih.gov
IsothioureaHyperBTMEnantioselective CycloadditionEffective in the reaction between 2-phenacylbenzothiazole and cinnamic anhydride, yielding chiral products with good enantioselectivity. acs.org
Boronic AcidSolid-supported Phenylboronic AcidAmidationCatalyzes the conversion of cinnamic acid to amides via a dicarboxylate complex intermediate. nih.gov
Photocatalysis for Cinnamic Acid Derivatization

Visible-light photoredox catalysis represents a sustainable and powerful strategy for organic synthesis, utilizing light as a renewable energy source. nih.gov This approach can be applied to the activation of carboxylic acids and their derivatives, including anhydrides. The general principle involves a photocatalyst, which, upon excitation by visible light, initiates a single-electron transfer (SET) process.

In the context of cinnamic acid, photocatalysis can generate acyl radical intermediates from transient mixed anhydride species. These reactive intermediates can then participate in a variety of carbon-carbon bond-forming reactions. While direct photocatalytic synthesis of cinnamic anhydride is a developing area, the activation of cinnamic acid via photocatalysis to form derivatives often proceeds through a highly reactive anhydride or equivalent intermediate. For example, visible-light-mediated amidation of cinnamic acid has been demonstrated, showcasing the potential of light-driven methods for derivatization. nih.govbeilstein-journals.org Furthermore, photocatalysis can induce E-to-Z isomerization of cinnamic acid derivatives, which can be a crucial step in the synthesis of specific stereoisomers of complex molecules. beilstein-journals.orgrhhz.net The generation of acyl radicals from carboxylic acids using activating agents and photocatalysts offers a mild route for transformations that would otherwise require harsh conditions. beilstein-journals.org

Advanced Reaction Technologies

Innovations in reaction engineering have led to the development of advanced technologies that offer significant advantages over traditional batch synthesis. Mechanochemistry and continuous flow processes are particularly relevant to the synthesis of cinnamic anhydride, promoting greener and more efficient production.

Mechanochemical Syntheses

Mechanochemistry, particularly through techniques like ball milling, offers a solvent-free or low-solvent method for chemical synthesis. pageplace.de This high-energy milling process can facilitate reactions between solid-state reactants, reducing waste and often shortening reaction times. researchgate.net The synthesis of amides from carboxylic acids has been successfully demonstrated using mechanochemical methods, which can proceed through the formation of an anhydride intermediate. organic-chemistry.orgucm.esacs.org

For instance, the direct coupling of carboxylic acids with activating reagents can be achieved in a ball mill to generate a reactive anhydride in situ, which then reacts with a nucleophile. beilstein-journals.org This approach avoids the need for bulk solvents, simplifying purification and reducing the environmental impact of the synthesis. researchgate.net The application of mechanochemistry to the synthesis of cinnamic anhydride from cinnamic acid and a dehydrating agent, such as acetic anhydride, is a promising green alternative to conventional solution-phase methods. The energy input from milling can overcome the activation barriers for the reaction, leading to high yields in short periods. pageplace.de

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to batch processes. researchgate.netmdpi.comrsc.org In a flow reactor, reagents are pumped through a network of tubes where they mix and react. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, enabling reactions to be performed under conditions that are often inaccessible in batch reactors. rsc.org

The synthesis of cinnamic acid derivatives has been successfully adapted to continuous flow systems. beilstein-journals.orgresearchgate.net These systems are ideal for handling reactive intermediates like anhydrides. For example, a polymer-supported isothiourea catalyst was used in a packed-bed flow reactor for the reaction of 2-phenacylbenzothiazole with cinnamic anhydride, demonstrating the potential for scalable and continuous production of chiral molecules. acs.orgnih.gov This setup allows for easy separation of the catalyst from the product stream and enables catalyst recycling, further enhancing the sustainability of the process. Flow chemistry can also safely handle hazardous reagents and manage highly exothermic reactions, making it an attractive platform for the industrial synthesis of cinnamic anhydride and its derivatives. researchgate.netrsc.org

Synthesis of Cinnamic Anhydride from Renewable Resources

The transition towards a bio-based economy necessitates the development of synthetic routes to key chemicals from renewable feedstocks. Cinnamic acid and its derivatives are naturally present in various plants and can be derived from biomass, particularly lignin (B12514952), which is the second most abundant organic polymer on Earth. atamanchemicals.comund.edu

Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds. und.edu Through various depolymerization and conversion strategies, biomass can yield hydrocinnamic acid, ferulic acid, and other cinnamic acid precursors. und.eduacs.org These bio-derived acids can then be converted into cinnamic anhydride using established chemical methods. For example, a study detailed the palladium-catalyzed decarbonylation of hydrocinnamic acid derived from biomass, a process which required the activation of the carboxylic acid as a mixed anhydride with pivalic anhydride. acs.orgresearchgate.netacs.org This demonstrates a clear pathway from a renewable feedstock to a reactive anhydride intermediate.

The esterification of xylan (B1165943), a type of hemicellulose, with cinnamic anhydride has also been explored, indicating the compatibility of this reagent with bio-derived polymers. researchgate.netmdpi.com By integrating biomass conversion processes with modern synthetic methodologies, a sustainable route to cinnamic anhydride can be realized. This involves the extraction and conversion of lignin or other biomass components to cinnamic acid, followed by a catalytic dehydration or reaction with an activating agent to form the anhydride.

Precursor SourceBio-Derived IntermediateTarget ReactionSignificance
Lignocellulosic BiomassHydrocinnamic AcidActivation to a mixed anhydride for subsequent reactions (e.g., decarbonylation). acs.orgacs.orgEstablishes a direct link between a renewable feedstock and a reactive cinnamic anhydride intermediate for producing commodity chemicals.
LigninFerulic Acid, Cinnamic AcidConversion to Cinnamic AnhydrideProvides a green starting material for the synthesis of the target compound, reducing reliance on fossil fuels. und.edu
Hemicellulose (Xylan)Xylan PolymerEsterification using Cinnamic AnhydrideDemonstrates the use of cinnamic anhydride in the functionalization of renewable biopolymers. researchgate.netmdpi.com

Reactivity Profiles and Mechanistic Investigations of Cinnamic Anhydride

Role as an Acylating Agent and Acyl Ammonium (B1175870) Precursor

Acylation is a fundamental process in organic chemistry involving the addition of an acyl group (RCO-) to a compound. byjus.com Acid anhydrides, including cinnamic anhydride (B1165640), are frequently used as acylating agents for nucleophiles such as alcohols and amines through a nucleophilic acyl substitution mechanism. byjus.comtestbook.com

In the realm of organocatalysis, cinnamic anhydride has emerged as a highly effective precursor for the in-situ generation of α,β-unsaturated acyl ammonium intermediates. rsc.orgrsc.orgscispace.com When treated with a chiral isothiourea catalyst, for example, cinnamic anhydride undergoes N-acylation to form a reactive α,β-unsaturated acyl ammonium species. rsc.org This intermediate is central to a variety of subsequent asymmetric transformations, as it activates the cinnamate (B1238496) system for nucleophilic attack. rsc.orgrsc.orgscispace.com The formation of this transient species has been confirmed through mechanistic studies, including the successful isolation and X-ray crystal structure determination of a related α,β-unsaturated acyl ammonium salt, which was then shown to be a competent catalyst for the same transformation. rsc.orgrsc.org

O-acylation is the process of introducing an acyl group onto an oxygen atom, most commonly in the esterification of alcohols. Cinnamic anhydride is an effective reagent for this purpose, particularly when activated by a nucleophilic catalyst. A widely used and highly efficient catalyst for the acylation of alcohols with acid anhydrides is 4-(dimethylaminopyridine), or DMAP. researchgate.nethighfine.com The mechanism involves the initial attack of DMAP on the anhydride to form a highly reactive N-acylpyridinium ion. utrgv.edu This intermediate is then readily attacked by an alcohol, even sterically hindered or less reactive ones, to furnish the corresponding ester with high efficiency, regenerating the DMAP catalyst in the process. researchgate.netutrgv.eduacademie-sciences.fr

In more complex catalytic cycles, O-acylation is a key step. For instance, in the isothiourea-catalyzed asymmetric annulation of 1,3-dicarbonyl compounds with cinnamic anhydride, the reaction proceeds through the formation of dihydropyranone products. rsc.orgrsc.org This transformation involves the reaction of the enol form of the 1,3-dicarbonyl nucleophile, representing a crucial O-acylation event within the catalytic cycle. rsc.org In some cases, reaction with 2-phenacylbenzoxazole and cinnamic anhydride leads to a complete switch in regioselectivity to give a lactonization product, which is a result of O-acylation. acs.org

Reaction TypeCatalyst/ReagentKey IntermediateProduct TypeReference
Esterification of AlcoholsDMAPN-acylpyridinium ionCinnamate Esters researchgate.net, utrgv.edu
Asymmetric AnnulationIsothiourea (HBTM)α,β-Unsaturated Acyl AmmoniumDihydropyranones rsc.org, rsc.org
Michael Addition-LactonizationIsothioureaAcyl AmmoniumLactones acs.org

N-acylation, the formation of an amide bond by reacting an amine with an acylating agent, is another fundamental application of cinnamic anhydride. testbook.com This reaction is pivotal in the synthesis of a wide array of biologically active molecules and complex organic structures.

Recent research has demonstrated the use of cinnamic anhydride in highly specialized N-acylation reactions. For example, organocatalytic atroposelective N-acylation of quinazolinone-type benzamides has been achieved using cinnamic anhydrides. researchgate.net This method allows for the synthesis of N-N axially chiral compounds, a challenging class of stereoisomers. researchgate.net Similarly, isothiourea organocatalysts can promote the atroposelective N-acylation of certain amines with mixed anhydrides derived from cinnamic acid, leading to products with high enantiomeric excess. beilstein-journals.org

In domino reactions, N-acylation can be the initiating step for a cascade of transformations. A three-component reaction between cinnamic amines, maleic anhydride, and maleimides proceeds via an initial N-acylation of the amine by the anhydride, which is then followed by an intramolecular cycloaddition. acs.orgnih.gov Furthermore, in reactions with certain heterocyclic nucleophiles like 2-phenacylthiazole, isothiourea catalysis with cinnamic anhydride leads exclusively to lactamization products via N-acylation. acs.org

O-Acylation Reactions

Asymmetric Transformations Utilizing Cinnamic Anhydride

The defined geometry and electronic properties of cinnamic anhydride make it an excellent substrate for asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol.

Annulation reactions, which form new rings, are powerful tools in synthetic chemistry. Cinnamic anhydride has been successfully employed in organocatalytic asymmetric annulations to produce chiral heterocycles. rsc.org A notable example is the isothiourea-catalyzed asymmetric annulation between 1,3-dicarbonyl compounds and cinnamic anhydride. rsc.orgrsc.orgresearchgate.net In this process, the isothiourea catalyst (e.g., Homobenzotetramisole, HBTM) reacts with cinnamic anhydride to generate a chiral α,β-unsaturated acyl ammonium intermediate. rsc.orgrsc.org This intermediate then undergoes a highly enantioselective Michael addition with the nucleophile, followed by lactonization, to yield functionalized dihydropyranones or, after ring opening, the corresponding esters in good yields and with excellent enantioselectivity (up to 97% ee). rsc.orgscispace.com

Two mechanistic pathways are proposed for this transformation: a Michael addition–lactonisation sequence or a 1,2-addition followed by a scispace.comscispace.com-rearrangement. rsc.org Phosphine catalysis represents another major strategy in organocatalytic annulations. researchgate.net Phosphines can catalyze various annulations, such as [4+2] and [3+2] cycloadditions, with activated substrates like allenoates and anhydrides to construct carbo- and heterocyclic frameworks. nih.govnih.govrsc.org

The formation of carbon-carbon bonds with control over stereochemistry is a cornerstone of modern organic synthesis. rsc.org The previously mentioned organocatalytic annulation reactions are prime examples of enantioselective C-C bond formation using cinnamic anhydride. rsc.org

A different strategic approach involves the transition-metal-catalyzed enantioselective ring-opening of cyclic anhydrides with carbon-based nucleophiles. nih.govrhhz.net While much of this work has focused on simpler anhydrides like succinic and glutaric anhydride, the principles are broadly applicable. acs.org In these reactions, a chiral transition-metal complex (e.g., using Ni, Pd, or Rh) first activates the anhydride. rhhz.net The key mechanistic step is the nucleophilic interception of the resulting metalacycle intermediate by an organozinc reagent. nih.gov This process allows for the desymmetrization of prochiral anhydrides, creating a new stereocenter and a C-C bond with high enantioselectivity. nih.govacs.org This methodology has been used to synthesize a variety of 1,4- and 1,5-ketoacids with excellent yields and enantiomeric excess. acs.org

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. copbela.org The geometric configuration of the double bond in cinnamic anhydride has a profound impact on the stereochemical outcome of its reactions, highlighting the stereospecific nature of these transformations.

In the isothiourea-promoted asymmetric annulation, a direct comparison between (E,E)-cinnamic anhydride and (Z,Z)-cinnamic anhydride revealed a dramatic difference in reactivity and stereocontrol. rsc.orgrsc.orgscispace.com The reaction using the (E,E)-isomer proceeded smoothly to provide the desired product in high yield and with excellent enantioselectivity. rsc.org In stark contrast, the (Z,Z)-isomer gave a significantly lower yield and a drastic reduction in the enantiomeric excess of the product. rsc.orgscispace.com This demonstrates that the (E)-configuration of the anhydride is essential for achieving maximum efficiency and enantiocontrol in this catalytic system. rsc.org This dependency suggests that the specific geometry of the (E)-isomer allows for a more favorable arrangement in the transition state of the stereodetermining step, leading to superior facial selectivity. rsc.org

Table 1: Comparison of (E,E)- and (Z,Z)-Cinnamic Anhydride in Asymmetric Annulation rsc.org
Cinnamic Anhydride IsomerProductYield (%)Enantiomeric Excess (% ee)
(E,E)-Cinnamic Anhydride(S)-68396
(Z,Z)-Cinnamic Anhydride(R)-64130

Enantioselective Carbon-Carbon Bond Formation

Ring-Opening Reactions of Cinnamic Anhydride

The reactivity of cinnamic anhydride is largely characterized by the susceptibility of its anhydride linkage to nucleophilic attack. This leads to ring-opening reactions, forming valuable cinnamic acid derivatives. The electrophilicity of the carbonyl carbons, enhanced by the electron-withdrawing nature of the anhydride structure, makes them prime targets for a variety of nucleophiles.

Nucleophilic Ring-Opening Mechanisms

The fundamental mechanism for the nucleophilic ring-opening of a cyclic anhydride, such as cinnamic anhydride, proceeds via a nucleophilic acyl substitution pathway. libretexts.org The process is initiated by the attack of a nucleophile (Nu:) on one of the electrophilic carbonyl carbons of the anhydride. This addition leads to the formation of a transient tetrahedral alkoxide intermediate. libretexts.org

The subsequent step involves the reformation of the carbonyl double bond, which concurrently causes the cleavage of the carbon-oxygen single bond within the anhydride ring. This results in the departure of a carboxylate group, which is an effective leaving group. libretexts.org When a neutral nucleophile (H-Nu) is used, the initial product is a protonated species that subsequently loses a proton, often facilitated by a weak base, to yield the final neutral product and a molecule of cinnamic acid. libretexts.org The general mechanism can be applied to various nucleophiles, including alcohols, amines, and water. libretexts.orgresearchgate.net

Hydrolysis Pathways and Activation Energies

Hydrolysis of cinnamic anhydride is a specific instance of nucleophilic ring-opening where water acts as the nucleophile. The reaction pathway involves the formation of a hydrogen bond between a water molecule and the anhydride, which facilitates the nucleophilic attack, weakening the C-O bridging bonds of the ring. nih.gov This leads to the opening of the anhydride ring to produce two molecules of cinnamic acid. nih.gov

The table below presents computationally determined activation energies for the hydrolysis of several other cyclic anhydrides, illustrating the energy requirements for such ring-opening reactions.

Cyclic AnhydrideActivation Energy (Ea) for Hydrolysis (kcal/mol)
Maleic Anhydride+34.3
4-META+36.9
Tetrahydrophthalic Anhydride+40.6
Norbornene Anhydride+43.1
Itaconic Anhydride+45.9
Succinic Anhydride+47.7
Data sourced from computational modeling using the Austin method (AM1). nih.gov

Aminolysis Reaction Mechanisms

Aminolysis is the reaction of cinnamic anhydride with ammonia (B1221849) or a primary or secondary amine to form a cinnamamide (B152044). This reaction follows the nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com The process requires at least two equivalents of the amine; one acts as the nucleophile, and the second functions as a base in a subsequent deprotonation step. youtube.com

The mechanism initiates with the nucleophilic attack of the amine on a carbonyl carbon of the anhydride, breaking the carbonyl π-bond to form a tetrahedral intermediate. youtube.com This intermediate contains a positively charged nitrogen atom and a negatively charged oxygen. A second molecule of the amine then acts as a base to deprotonate the nitrogen atom, resulting in a neutral amine group. youtube.com Subsequently, the carbonyl group reforms, leading to the elimination of a carboxylate leaving group. youtube.com This leaving group (cinnamate) is then protonated by the ammonium ion formed in the previous step, yielding the final cinnamamide product and a molecule of cinnamic acid salt. youtube.com Computational studies on similar anhydrides, like succinic anhydride, suggest that the aminolysis can proceed through a concerted mechanism, which has a lower activation energy than a stepwise addition/elimination pathway. acs.orgnih.gov

Advanced Organic Reactions

Beyond simple ring-opening, cinnamic anhydride can participate in more complex transformations that are fundamental to organic synthesis.

Diels-Alder Reaction Pathways

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. mdpi.com In this reaction, a conjugated diene reacts with a dienophile. Cinnamic anhydride, due to the presence of an electron-withdrawing anhydride group conjugated with a carbon-carbon double bond, can function as a dienophile. The electron-withdrawing nature of the anhydride functionality polarizes the double bond, making it more electrophilic and reactive towards the Highest Occupied Molecular Orbital (HOMO) of a diene. mdpi.com

The reaction proceeds in a concerted fashion, where the 4π electrons of the diene and the 2π electrons of the cinnamic anhydride's double bond move in a cyclic transition state to form two new sigma bonds simultaneously. praxilabs.com The stereospecificity of the Diels-Alder reaction implies a single-step transformation. msu.edu The reaction of cinnamic anhydride with a suitable diene, such as 1,3-butadiene, would yield a cyclohexene (B86901) derivative with the cinnamoyl and anhydride functionalities incorporated into the newly formed ring structure.

Friedel-Crafts Acylations with Cinnamic Anhydride

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that attaches an acyl group to an aromatic ring. organic-chemistry.org Acid anhydrides, including cinnamic anhydride, serve as effective acylating agents in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). researchgate.netwikipedia.orglscollege.ac.in

The mechanism begins with the reaction between cinnamic anhydride and the Lewis acid. The Lewis acid coordinates to one of the carbonyl oxygens, making the corresponding carbonyl carbon highly electrophilic. This facilitates the formation of a cinnamoyl acylium ion, which acts as the potent electrophile. The aromatic ring then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a base (often the AlCl₄⁻ complex) removes a proton from the carbon atom that bore the acyl group, restoring aromaticity to the ring and yielding the cinnamoylated aromatic ketone. wikipedia.org A key feature of this reaction is that the product ketone forms a stable complex with the Lewis acid catalyst, meaning that stoichiometric or greater amounts of the catalyst are typically required. organic-chemistry.orgwikipedia.org

Reaction ComponentRoleExample
Aromatic SubstrateNucleophileBenzene (B151609)
Acylating AgentSource of Acyl GroupCinnamic Anhydride
CatalystLewis Acid (activates acylating agent)Aluminum Trichloride (AlCl₃)
ProductAromatic KetoneChalcone (if benzene is the substrate)

Photochemical Reactivity and Transformations

The photochemical behavior of the cinnamoyl group, the core reactive moiety in cinnamic anhydride, has been the subject of extensive research. These investigations, primarily focusing on cinnamic acid and its esters, reveal a rich and varied reactivity upon exposure to ultraviolet (UV) light, including cycloadditions, isomerizations, and decomposition pathways. While specific studies on cinnamic anhydride are less common, its reactivity can be inferred from the well-documented behavior of these closely related compounds. The primary photochemical transformations include [2+2] photocycloaddition, E/Z (cis-trans) photoisomerization, and, under certain conditions, photochemical decomposition.

Photocycloaddition Studies

The [2+2] photocycloaddition of cinnamic acid derivatives is a classic and well-studied photochemical reaction, leading to the formation of cyclobutane (B1203170) rings. elsevier.esuou.ac.in This photodimerization typically occurs upon irradiation with UV light, converting two molecules of a cinnamic acid derivative into a dimer. The stereochemistry of the resulting cyclobutane product, a substituted truxillic or truxinic acid, is highly dependent on the reaction conditions, particularly whether the reaction is conducted in solution or the solid state.

In solution, a mixture of products is often obtained due to the competing cis-trans isomerization of the double bond. researchgate.net However, in the crystalline state, the reaction can be highly regio- and stereoselective, a phenomenon governed by the principles of topochemistry. The crystal packing of the cinnamic acid derivatives pre-organizes the molecules, and only when the double bonds of adjacent molecules are parallel and within a certain distance (typically less than 4.2 Å) does the photocycloaddition proceed efficiently. acs.org

For instance, the photodimerization of cinnamic acids can yield different isomers depending on the crystal polymorph (α, β, or γ forms). acs.org The α-form yields α-truxillic acid, while the β-form gives β-truxinic acid. The γ-form is generally photostable as the molecules are not suitably aligned for reaction. acs.org To overcome the limitations of solution-phase reactions and the unpredictability of crystal packing, template-directed approaches have been developed. By using a template molecule like 1,8-naphthalenediol, cinnamic acid derivatives can be aligned to selectively produce β-truxinic acids with high yield and diastereocontrol upon UV irradiation in the solid state. researchgate.net

While these studies have been performed on cinnamic acids, the fundamental reactivity of the cinnamoyl chromophore suggests that cinnamic anhydride would undergo similar [2+2] photocycloaddition reactions to form the corresponding cyclobutane-tetracarboxylic dianhydrides. The specific stereochemical outcomes would likewise be influenced by the reaction medium and molecular organization.

Table 1: Key Findings in Photocycloaddition of Cinnamic Acid Derivatives

SubstrateConditionsMajor Product(s)Key Findings
Cinnamic Acid (α-polymorph)Solid-state UV irradiationα-Truxillic acidDemonstrates topochemical control; product stereochemistry is dictated by crystal packing. acs.org
Cinnamic Acid (β-polymorph)Solid-state UV irradiationβ-Truxinic acidDifferent crystal polymorph leads to a different diastereomeric product. acs.org
Cinnamic Acid DerivativesSolution-phase UV irradiationMixture of isomersLack of pre-organization leads to poor selectivity due to competing isomerization. researchgate.net
Cinnamic Acid DerivativesSolid-state UV irradiation with 1,8-naphthalenediol templateβ-Truxinic acid derivativesCovalent template provides high regio- and diastereocontrol in the solid state. researchgate.net
Photoisomerization Mechanisms

Photoisomerization of the carbon-carbon double bond is a fundamental photochemical process for cinnamic acid and its derivatives, competing with photocycloaddition, particularly in the solution phase. researchgate.net Upon absorption of UV light, the trans (or E) isomer, which is typically the more thermodynamically stable form, can be converted to the cis (or Z) isomer. uou.ac.inscielo.br This process is reversible, and irradiation of the cis isomer can lead back to the trans form, eventually establishing a photostationary state, a wavelength-dependent equilibrium mixture of the two isomers. scielo.br

The mechanism involves the excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁). In the excited state, the rotational barrier around the C=C bond is significantly lower than in the ground state. The molecule can then undergo rotation around this bond to a perpendicular geometry, which can then decay back to the ground state as either the trans or cis isomer. elsevier.es

Studies have shown that this E/Z isomerization can be influenced by the environment. For example, the encapsulation of trans-cinnamic acid within a host molecule like cucurbit uou.ac.inuril (CB7) in an aqueous solution has been shown to enhance the efficiency of photoisomerization to the cis isomer upon irradiation at 300 nm. scielo.brmdpi.com Subsequent irradiation at a different wavelength (254 nm) can reverse the process. uou.ac.inscielo.br This demonstrates that supramolecular organization can be used to control this photochemical pathway. In the solid state, the competition between photoisomerization and photocycloaddition is dictated by the crystal lattice; if dimerization is sterically hindered, isomerization may become the dominant process. researchgate.net

Given that cinnamic anhydride possesses the same α,β-unsaturated carbonyl system, it is expected to undergo a similar reversible E/Z photoisomerization upon UV irradiation in solution. The photostationary state would depend on the wavelength of light used and the solvent.

Table 2: Studies on Photoisomerization of Cinnamic Acid and Derivatives

SubstrateConditionsTransformationKey Findings
trans-Cinnamic AcidUV irradiation in solutiontrans to cis isomerizationReversible process leading to a photostationary state. rsc.org
trans-Cinnamic Acid / Cucurbit uou.ac.inuril complexIrradiation at 300 nm in aqueous solutionEnhanced E to Z isomerizationHost-guest chemistry can be used to control and enhance the efficiency of photoisomerization. uou.ac.inscielo.br
cis-Cinnamic AcidIrradiation at 254 nm in aqueous solutionZ to E isomerizationThe isomerization is reversible and wavelength-dependent. uou.ac.inscielo.br
cis-Cinnamic AcidsSolid-state UV irradiationCompetition between [2+2] cycloaddition and cis-trans isomerizationThe outcome is dependent on intermolecular distance in the crystal lattice. researchgate.net
Photochemical Decomposition Investigations

While photocycloaddition and photoisomerization are the primary photoreactions, photochemical decomposition of cinnamic acid and its derivatives can also occur, often under more forcing conditions or in the presence of photocatalysts. Early studies by Berthelot and Gaudechon noted that upon UV irradiation, cinnamic acid could decompose with the release of carbon dioxide (CO₂), although to a much lesser extent than simple aliphatic carboxylic acids. elsevier.es This suggests that the cinnamoyl structure has a higher degree of photostability compared to saturated systems. They also observed that acid anhydrides, in general, decompose photochemically to produce CO, CO₂, and hydrocarbons. elsevier.es

More recent investigations have focused on the photocatalytic degradation of cinnamic acid, often using semiconductor photocatalysts like titanium dioxide (TiO₂). researchgate.netdavidpublisher.com In these systems, irradiation with UV light in the presence of TiO₂ and an oxidizing agent leads to the degradation of the cinnamic acid molecule. davidpublisher.com The proposed mechanism involves the generation of highly reactive species, such as hydroxyl radicals, which attack the aromatic ring and the carboxylic acid group, leading to mineralization into CO₂ and water. Intermediate products can include benzaldehyde (B42025) and benzoic acid. mdpi.com

Prolonged irradiation of the cyclodimers of cinnamic acid derivatives in certain environments, such as monolayers, can also lead to photodegradation. d-nb.info This indicates that the photoproducts themselves are not always stable to further irradiation. For cinnamic anhydride, it is plausible that under intense UV irradiation or photocatalytic conditions, decomposition would proceed via pathways involving decarboxylation and cleavage of the anhydride and aromatic rings, similar to what is observed for cinnamic acid.

Table 3: Findings on Photochemical Decomposition of Cinnamic Acid

SubstrateConditionsProducts/OutcomeKey Findings
Cinnamic AcidUV irradiationDecomposition with CO₂ releaseShows greater photostability than simple fatty acids. elsevier.es
General Acid AnhydridesUV irradiationCO, CO₂, hydrocarbonsGeneral decomposition pathway for anhydrides under UV light. elsevier.es
Cinnamic AcidUV irradiation with TiO₂ catalystDegradation to intermediates (e.g., benzaldehyde) and ultimately CO₂ and H₂OPhotocatalysis significantly enhances decomposition. davidpublisher.commdpi.com
Cinnamic Acid DimerProlonged UV irradiation in monolayersPhotodegradation of the dimerPhotocycloaddition products can be susceptible to further photolysis. d-nb.info

Applications of Cinnamic Anhydride in Advanced Chemical Synthesis

Cinnamic Anhydride (B1165640) as a Building Block for Complex Molecules

The inherent reactivity of cinnamic anhydride makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules, including functionalized esters and various heterocyclic systems. biosynth.comrsc.org

Cinnamic anhydride is effectively used in the synthesis of functionalized esters through reactions with nucleophiles. A notable application is the isothiourea-promoted asymmetric annulation, where α,β-unsaturated acyl ammonium (B1175870) intermediates are formed from the anhydride. rsc.orgresearchgate.net These intermediates then react with 1,3-dicarbonyls or β-ketoesters. rsc.org For instance, the reaction of (E,E)-cinnamic anhydride with a diketone nucleophile, catalyzed by an isothiourea organocatalyst, followed by in situ ring-opening with methanol, yields a functionalized ester with high yield and enantioselectivity. rsc.orgrsc.org Specifically, this process can produce the corresponding (S)-ester in 83% yield and 96% enantiomeric excess (ee). rsc.orgrsc.org The stereochemistry of the anhydride is crucial, as the (Z,Z)-isomer results in a significantly lower yield and enantioselectivity. rsc.orgrsc.org

The esterification of xylans has also been achieved using cinnamic anhydride in a homogeneous system with an ionic liquid, 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl), to produce functional biopolymers. mdpi.comnih.gov The degree of substitution on the xylan (B1165943) backbone can be controlled by adjusting reaction parameters such as temperature, time, and catalyst, with degrees of substitution ranging from 0.11 to 0.57. mdpi.comnih.gov

Table 1: Synthesis of Functionalized Esters from Cinnamic Anhydride

Nucleophile/Substrate Catalyst/Reagent Product Type Yield Enantiomeric Excess (ee)
Diketone & Methanol Isothiourea HBTM 2.1 Functionalized Ester 83% 96% (S)-isomer

Data sourced from multiple studies on esterification reactions involving cinnamic anhydride. rsc.orgrsc.orgmdpi.comnih.gov

Cinnamic anhydride is a key precursor in the asymmetric synthesis of heterocyclic compounds such as dihydropyranones and dihydropyridones. rsc.orgresearchgate.net The reaction, promoted by an isothiourea catalyst, involves the [4+2] annulation of α,β-unsaturated acyl ammonium intermediates generated from the anhydride. rsc.org When a 1,3-diketone is used as the nucleophile, the reaction with cinnamic anhydride can yield a dihydropyranone in 49% yield and with an impressive 95% enantiomeric excess. rsc.orgresearchgate.net

Similarly, the reaction can be extended to the synthesis of dihydropyridones when azaaryl ketones are employed as nucleophiles. rsc.orgscispace.com These annulation reactions provide a direct route to highly enantioenriched heterocyclic structures, with reported yields of up to 93% and enantioselectivities up to 97% ee. rsc.orgresearchgate.net The process is believed to proceed through a Michael addition-lactonization or a 1,2-addition followed by a researchgate.netresearchgate.net-rearrangement mechanism. researchgate.net

Table 2: Synthesis of Heterocyclic Compounds from Cinnamic Anhydride

Nucleophile Catalyst Heterocyclic Product Yield Enantiomeric Excess (ee)
1,3-Diketone Isothiourea HBTM 2.1 Dihydropyranone 49% 95%

Data compiled from research on isothiourea-promoted asymmetric annulation processes. rsc.orgresearchgate.netscispace.com

Synthesis of Functionalized Esters

Role in Polymer Chemistry and Materials Science

Cinnamic anhydride and its derivatives are significant in polymer science, serving as monomers and precursors for a variety of advanced materials. biosynth.comresearchgate.net

While direct ring-opening polymerization of cinnamic anhydride itself is not the common application, it is a crucial precursor for monomers used in ROP. The anhydride can be used to synthesize other cyclic monomers suitable for this polymerization technique. The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a versatile method for producing polyesters. acs.orgrsc.org This approach allows for the creation of a wide array of polyesters by varying the epoxide and anhydride monomers. acs.org For instance, the ROCOP of succinic anhydride and cyclohexene (B86901) oxide can be catalyzed by various metal complexes. acs.org Organocatalysis has also emerged as a powerful tool for the ROP of bio-based succinic anhydride derivatives and epoxides. anr.fr

Cinnamic acid derivatives, for which cinnamic anhydride can be a precursor, are used in radical copolymerization with other vinyl monomers like methyl acrylate (B77674) and styrene. acs.orgnii.ac.jp Although cinnamic monomers generally have low monomer reactivity ratios, their incorporation into copolymers can significantly increase the glass transition temperatures of the resulting materials due to their rigid structure. acs.orgnii.ac.jp For example, copolymers of cinnamyl methacrylate (B99206) and ethyl methacrylate have been synthesized via radical-initiated copolymerization. scielo.br

The selective copolymerization of epoxides with anhydrides can be controlled to produce block copolymers. rsc.org For example, organic Lewis pairs can catalyze the sequential ring-opening alternating copolymerization (ROAC) of anhydrides with epoxides, followed by the ROP of epoxides, to yield well-defined poly(ester-b-ether) block copolymers. rsc.org

Cinnamic acid, and by extension its anhydride, serves as a building block for bio-based epoxy resins. rsc.orgresearchgate.net In one approach, cinnamic acid is first reacted with maleic anhydride to form a diacid, which is then allylated and epoxidized to create a "Cin-epoxy" resin. rsc.orgresearchgate.net This bio-based epoxy resin can be cured with various anhydrides, including a dipentene-maleic anhydride adduct, to produce materials with good thermal and mechanical properties. rsc.orgresearchgate.net The resulting cured resins have shown comparable or even slightly higher reactivity and better dynamic mechanical properties than some conventional bisphenol A-type epoxy resins. rsc.orgresearchgate.net Anhydrides, in general, are excellent curing agents for epoxy resins, and cinnamic anhydride derivatives can play a role in this area. broadview-tech.com

Design of Polymer Architectures Utilizing Cinnamic Anhydride

Cinnamic anhydride and its derivatives are pivotal in polymer chemistry for designing advanced polymer architectures. The incorporation of the cinnamoyl group, either into the polymer backbone or as a pendant moiety, imparts photoreactive properties, allowing for the precise control of the final material structure through post-polymerization modifications like photo-crosslinking. This section explores various strategies for creating sophisticated polymer architectures, including the functionalization of natural polymers, the synthesis of well-defined block copolymers, and controlled radical copolymerization.

A primary application of cinnamic anhydride is in the surface functionalization of polymers containing reactive groups like hydroxyls. The anhydride reacts with these groups to graft cinnamoyl moieties onto the polymer backbone. A notable example is the acylation of natural polysaccharides such as hyaluronan with cinnamic anhydride to introduce photo-crosslinkable properties. nih.govfrontiersin.org This method is valuable for creating hydrogels and other biomaterials.

Beyond surface grafting, derivatives of cinnamic acid are widely used as monomers in various polymerization techniques to create polymers with tailored architectures and functionalities. These approaches allow for the precise placement of the photoreactive cinnamoyl group within the polymer structure.

Grafting onto Natural Polymer Backbones

The modification of natural polymers with cinnamoyl groups is a key strategy for creating bio-based materials with tunable properties. A prominent example is the synthesis of photo-crosslinkable starch ethers. In one study, starch was functionalized with cinnamyl groups via an etherification reaction using cinnamyl chloride. rsc.orgrsc.org By varying the reaction conditions, starch-cinnamyl ethers with different degrees of substitution (DS) were obtained. The photoreactivity of these materials was then demonstrated by exposing them to UV radiation.

The introduction of the cinnamyl group renders the starch photo-crosslinkable. Upon irradiation with UV light (λ ≥ 254 nm), the cinnamyl groups undergo a [2+2] cycloaddition reaction, forming cyclobutane (B1203170) rings between polymer chains. rsc.org This process, which can occur without a photoinitiator, transforms the polymer from a soluble material into an insoluble, crosslinked network. nih.govfrontiersin.orgrsc.org The extent of this transformation can be monitored by observing the decrease in the UV absorbance of the carbon-carbon double bond in the cinnamoyl group. rsc.org

Table 1: Synthesis and Properties of Cinnamyl-Substituted Starch

Sample ID Molar Ratio (Cinnamyl Chloride / AGU*) Degree of Substitution (DS) Solubility in Water (at DS 0.09) Crosslinking Condition
CS1 0.25 0.09 Soluble UV irradiation (λ ≥ 254 nm)
CS2 1.00 0.40 Insoluble UV irradiation (λ ≥ 254 nm)
CS3 3.00 1.24 Insoluble UV irradiation (λ ≥ 254 nm)

*AGU: Anhydroglucose unit Data sourced from a study on photo-crosslinkable starch cinnamyl ethers. rsc.orgrsc.org

Synthesis of Photo-crosslinkable Block Copolymers

Block copolymers containing a photo-crosslinkable segment derived from a cinnamic acid monomer represent a sophisticated polymer architecture. These materials can self-assemble into nanostructures, which can then be "locked" in place by photo-crosslinking the cinnamate-containing domains.

In a representative synthesis, a bioinspired all-polyester diblock copolymer was created from poly(pentadecalactone) (PPDL) and poly(3-hydroxycinnamate) (P3HCA). nih.gov The synthesis involved the separate preparation of the two homopolymer blocks, each with a reactive end-group, followed by their connection using a copper-catalyzed azide-alkyne cycloaddition (click chemistry). The resulting PPDL-triazole-P3HCA block copolymer combines the properties of both blocks and possesses a photo-crosslinkable P3HCA segment. The properties of the block copolymer were found to be distinct from the individual homopolymers or a simple blend of them.

Table 2: Characterization of PPDL-b-P3HCA Block Copolymer and Precursors

Polymer Molar Mass (Mn, g/mol ) Polydispersity (Đ) Melting Point (Tm, °C) Glass Transition (Tg, °C) DMT Modulus (MPa)
PPDL (homopolymer) 43,000 1.4 90 - 801 ± 42
P3HCA (homopolymer) - - - 124 1.77 ± 0.63
PPDL-triazole-P3HCA - - 89 123 22.3 ± 2.7

Data sourced from a study on bioinspired all-polyester diblock copolymers. nih.gov

Controlled Radical Copolymerization

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of copolymers with well-defined compositions and architectures. The copolymerization of cinnamic monomers with other vinyl monomers allows for the introduction of photo-crosslinkable units along a polymer chain in a controlled manner. acs.orgnih.gov

For instance, the RAFT copolymerization of methyl cinnamate (B1238496) (CAMe), a derivative of cinnamic acid, with methyl acrylate (MA) has been successfully demonstrated. acs.orgnih.gov Although cinnamic monomers generally have low reactivity ratios, they can be effectively incorporated into copolymers. The inclusion of the rigid cinnamate units was found to significantly increase the glass transition temperature (Tg) of the resulting copolymers, even at relatively low incorporation rates. This allows for the tuning of the thermal properties of the final material. The use of controlled polymerization techniques ensures that the resulting copolymers have predictable molecular weights and narrow molecular weight distributions. acs.orgnih.gov

Table 3: RAFT Copolymerization of Methyl Cinnamate (CAMe) and Methyl Acrylate (MA)

CAMe in Feed (mol %) CAMe in Copolymer (mol %) Mn ( g/mol ) Polydispersity (Đ) Tg (°C)
10 4.9 24,100 1.18 19
20 9.9 23,500 1.17 30
30 14.0 22,600 1.17 39
50 21.0 20,400 1.18 56

Data sourced from a study on the controlled radical copolymerization of cinnamic derivatives. acs.orgnih.gov

Computational and Theoretical Investigations of Cinnamic Anhydride Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of cinnamic anhydride (B1165640). These methods model the electronic distribution and energy of the molecule, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comroutledge.com It has been applied to study cinnamic acid and its derivatives, providing insights into their structural and spectroscopic properties. medscape.comscience.gov DFT calculations, such as those at the B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) levels of theory, have been employed to explore reaction pathways, for instance, in the aminolysis of related cyclic anhydrides like succinic anhydride. nih.gov These studies help in understanding the electronic driving forces behind reactions and can be used to predict reactive sites. mdpi.com For example, in the context of drug formulation, DFT can elucidate interactions between active pharmaceutical ingredients and excipients. mdpi.com While specific DFT studies focusing solely on cinnamic anhydride are not extensively detailed in the provided results, the application of DFT to similar systems like succinic anhydride and cinnamic acid derivatives demonstrates its utility in this area. nih.govchemrj.orgresearchgate.net For instance, DFT has been used to analyze the reaction of succinic anhydride with methylamine, revealing that a concerted mechanism has a lower activation energy than a stepwise one. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Anhydrides

FunctionalBasis SetApplication AreaReference
B3LYP6-31G(d)Reaction pathway analysis of succinic anhydride aminolysis. nih.gov
B3LYP6-311++G(d,p)Reaction pathway analysis of succinic anhydride aminolysis. nih.gov
PBE0Not SpecifiedComparison with other methods for itaconic anhydride. rsc.org
CAM-B3LYPNot SpecifiedLong-range corrected functional for itaconic anhydride. rsc.org
LC-ωPBENot SpecifiedLong-range corrected functional for itaconic anhydride. rsc.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects, which are crucial for accurately describing molecular energies and interactions. aip.org

MP2 calculations have been utilized in conjunction with DFT to study the reactions of cyclic anhydrides. For example, in the study of succinic anhydride's reaction with methylamine, single-point MP2 calculations with 6-31G(d) and 6-311++G(d,p) basis sets were performed on geometries optimized at the B3LYP/6-311++G(d,p) level. nih.gov This approach helps to refine the energy calculations and provide more accurate activation barriers. Furthermore, MP2 theory has been applied to investigate the isomerization of itaconic anhydride to citraconic anhydride, demonstrating its utility in understanding reaction mechanisms and transition states. rsc.org The development of efficient algorithms, such as those combining Gaussian and plane wave methods, has made MP2 calculations more feasible for condensed-phase systems, including molecular crystals like succinic anhydride. researchgate.netscispace.com These advancements allow for the accurate determination of properties like lattice energies and cohesive energies. scispace.com

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

FMO analysis is a valuable tool for understanding and predicting the outcomes of various reactions, including cycloadditions. wikipedia.org For instance, in the Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is crucial. wikipedia.orgresearchgate.net The theory can predict whether a reaction is thermally or photochemically allowed and can also explain stereoselectivity. wikipedia.orgimperial.ac.uk Molecular electrostatic potential (MEP) surfaces, often studied alongside FMOs, help to identify the electrophilic and nucleophilic sites within a molecule, providing a visual representation of its reactivity. malayajournal.org While direct FMO analysis of cinnamic anhydride is not detailed in the provided search results, the principles of FMO theory are broadly applicable to understanding its reactivity in various chemical transformations.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

ConceptDescriptionSignificance
HOMO Highest Occupied Molecular Orbital; the orbital that acts as an electron donor.Determines the nucleophilic character of a molecule.
LUMO Lowest Unoccupied Molecular Orbital; the orbital that acts as an electron acceptor.Determines the electrophilic character of a molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally indicates higher reactivity and lower kinetic stability. malayajournal.org
MEP Surface Molecular Electrostatic Potential surface; a map of the electrostatic potential on the electron density surface.Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. malayajournal.org

Ab Initio and Møller–Plesset Perturbation Theory (MP2) Calculations

Reaction Pathway Elucidation and Kinetic Studies

Computational methods are instrumental in mapping the energetic landscape of a chemical reaction, identifying key intermediates and transition states, and ultimately elucidating the reaction mechanism.

The transition state is a critical point on the potential energy surface that separates reactants from products. Its characterization is essential for understanding the mechanism and kinetics of a reaction. Computational methods can locate and characterize transition state structures and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For instance, in the context of anhydride chemistry, theoretical studies have been conducted on the intramolecular displacement reactions of monophenyl esters to form anhydrides. acs.org These studies have successfully defined the geometries of the transition states at the RHF/6-31+G(d) level of theory. acs.org Similarly, for the isomerization of itaconic anhydride to citraconic anhydride, the transition state was computed at various levels of theory, and the presence of a single imaginary frequency confirmed its identity. rsc.org The activation energies for such transformations can be substantial, as seen in the high barriers calculated for the gas-phase isomerization of itaconic anhydride. rsc.org Kinetic studies on the hydrolysis and alcoholysis of trans-cinnamic anhydride have also been performed, providing experimental data on reaction rates that can be correlated with theoretical calculations. nih.gov

Table 3: Calculated Activation Energies for Isomerization of Itaconic Anhydride to Citraconic Anhydride

MethodActivation Energy (ΔG‡) (kJ mol⁻¹)Reference
Various DFT and MP2 methods350 - 380 rsc.org

Note: The table presents a range of values as reported from various computational methods.

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for confirming that a calculated transition state indeed connects the intended reactants and products on the potential energy surface. missouri.eduuni-muenchen.de An IRC calculation traces the minimum energy path downhill from the transition state towards both the reactant and product minima. uni-muenchen.de

This method has been applied to study the intramolecular reactions of esters forming anhydrides, where IRC calculations from the transition state provided insights into the formation of ion-molecule complexes. acs.org For the aminolysis of succinic anhydride, IRC calculations offered a detailed analysis of the atomic movements during the reaction, helping to distinguish between different mechanistic pathways. nih.gov While specific IRC calculations for reactions of cinnamic anhydride were not found in the search results, the application of this technique to analogous systems underscores its importance in providing a detailed, step-by-step picture of the reaction mechanism. nih.govacs.org

Unimolecular Decomposition Mechanisms

Extensive literature searches did not yield specific theoretical or computational studies focused on the unimolecular decomposition mechanisms of cinnamic anhydride. This particular area of its chemical behavior appears to be a subject that has not been extensively investigated or reported in the reviewed scientific literature. Therefore, detailed research findings on its decomposition pathways, transition states, and associated energetics are not available at this time.

Solvent Effects in Theoretical Reaction Modeling

The influence of solvents on reactions involving cinnamic anhydride is a critical aspect of theoretical and computational modeling, as the solvent can significantly affect reaction rates, mechanisms, and product selectivity.

Theoretical studies combined with experimental kinetic data have provided insights into the role of solvents in various reactions of cinnamic anhydride. For instance, in the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole, the reaction rate with trans-cinnamic anhydride was found to be largely insensitive to the polarity of the solvent. researchgate.net Kinetic studies in solvents such as methyl ethyl ketone, ethylene (B1197577) dichloride, methylene (B1212753) chloride, and toluene (B28343) revealed that the anhydride participates in a direct general base catalysis mechanism rather than forming an N-acyl catalyst intermediate. researchgate.net This behavior contrasts sharply with the analogous reaction using trans-cinnamoyl chloride, where the reaction rate tends to increase as solvent polarity decreases. researchgate.net

However, the polarity of the solvent can dictate the mechanistic pathway. In the presence of a highly polar solvent like water, the system involving trans-cinnamic anhydride was observed to switch mechanisms and proceed via the formation of an N-acyl intermediate. researchgate.net This highlights that the mechanistic route is determined by a combination of factors including the solvent polarity, the nucleophilicity of the catalyst, and the leaving group's ability. researchgate.net

In more complex synthetic applications, such as enantioselective reactions, the choice of solvent is crucial for achieving optimal outcomes. In the polymer-supported isothiourea-catalyzed enantioselective Michael addition–cyclization of α-azol-2-ylacetophenones with cinnamic anhydride, tetrahydrofuran (B95107) (THF) was identified as the optimal single solvent to ensure high yields. acs.org Computational modeling of related reaction types, while not always directly involving cinnamic anhydride, underscores the general principles. For example, theoretical studies on Diels-Alder reactions show that product selectivity is related to the differences in the free energies of the solvated transition states. chemrxiv.org These models demonstrate that solvent properties like polarity and hydrogen-bonding ability can significantly affect reaction rates and selectivity. chemrxiv.org

The following table summarizes the observed solvent effects in different reaction systems involving cinnamic anhydride.

Reaction SystemSolvent(s) StudiedObservationCitation
Cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazoleMethyl ethyl ketone, Ethylene dichloride, Methylene chloride, TolueneThe reaction rate with trans-cinnamic anhydride was not sensitive to solvent polarity. The mechanism is direct general base catalysis. researchgate.net
Cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazoleWater (in the presence of)The mechanism shifts to the formation of an N-acyl intermediate in the presence of water. researchgate.net
Enantioselective Michael addition–cyclization with α-azol-2-ylacetophenonesTetrahydrofuran (THF)THF was used as a single solvent to ensure optimal yields and regioselectivity. acs.org

Q & A

Q. What are the common synthetic routes for cinnamic anhydride, and how do reaction conditions influence yield and purity?

Cinnamic anhydride is synthesized via multiple pathways:

  • Perkin Reaction : Condensation of benzaldehyde with acetic anhydride using potassium acetate as a catalyst. Yields up to 60% are reported, but isotopic labeling (e.g., deuterated acetic anhydride) may result in lower enrichment due to exchange with unlabeled acetate .
  • Lindlar Reduction : Ethyl 3-phenylpropiolate is hydrogenated to (Z)-cinnamic acid, followed by anhydride formation .
  • Rhodium-Catalyzed Alkenylation : Conjugated polyenyl carboxylic acids react with 2-pyridones to form cinnamic anhydride (85% yield) . Methodological Insight : Optimize temperature (e.g., 70–110°C), catalyst loading, and solvent systems to mitigate side reactions. Purity can be confirmed via ¹H/¹³C NMR and HRMS .

Q. How is the esterification efficiency of cinnamic anhydride with polysaccharides quantified?

Esterification with xylans is evaluated using degree of substitution (DS) , calculated via titration or spectroscopic methods (e.g., FTIR). Key variables include:

  • Molar ratio : DS increases from 0.06 to 0.57 as the cinnamic anhydride (CA)/xylan ratio rises from 1:1 to 8:1 .
  • Temperature : Higher temperatures (80–110°C) enhance reaction kinetics but may degrade polysaccharides .
  • Catalyst : NaOH (0.025 mol/L) is standard, but ionic liquids can improve homogeneity and DS .

Advanced Research Questions

Q. What mechanistic controversies exist in the Perkin reaction for cinnamic acid derivatives?

The traditional enolate mechanism is disputed due to:

  • pKa Limitations : Acetic anhydride (pKa ~20) is not effectively deprotonated by acetate (weak base), making enolate formation unlikely at 180°C .
  • Alternative Pathway : gem-Diacetate intermediates (e.g., 93 ) undergo neighboring-group participation to generate nucleophilic species (e.g., 94 ), which react with aldehydes. This is supported by room-temperature reactions using t-BuOK/THF . Methodological Insight : Use kinetic isotope effects (KIE) or computational modeling to validate competing mechanisms.

Q. How can isotopic labeling of cinnamic acid derivatives be optimized to minimize deuterium loss?

Deuterium enrichment in (E)-[2-D]-cinnamic acid is reduced (≤0.74 D vs. theoretical 0.99 D) due to exchange between [U-D₆]-acetic anhydride and potassium acetate . Mitigation Strategies :

  • Use deuterated bases (e.g., KOCD₃) to minimize proton sources.
  • Employ low-temperature conditions or flow chemistry to suppress exchange .

Q. What experimental design principles apply to solvent-free enzymatic acetylation involving anhydrides?

In solvent-free systems (e.g., Lipozyme TL IM-catalyzed eugenyl acetate synthesis):

  • Molar Ratio : Excess acetic anhydride (e.g., 3:1) drives equilibrium toward ester formation .
  • Temperature Control : Maintain ≤60°C to preserve enzyme activity.
  • Kinetic Analysis : Use Michaelis-Menten models to assess substrate inhibition .

Q. How do structural modifications of cinnamic anhydride influence its reactivity in annulation reactions?

Unsymmetrical anhydrides (e.g., (Z,Z)-cinnamic anhydride) yield statistical diastereomer mixtures in annulations. To enhance selectivity:

  • Introduce steric hindrance (e.g., ortho-substituted aryl groups).
  • Use chiral catalysts (e.g., isothioureas) for asymmetric induction .

Q. What safety protocols are recommended for handling cinnamic anhydride derivatives in sensitization studies?

While cinnamic anhydride itself is not directly tested, related aldehydes (e.g., α-hexyl cinnamic aldehyde) show sensitization potential. Best Practices :

  • Use Direct Peptide Reactivity Assay (DPRA) to predict skin sensitization .
  • Conduct SENS-IS assays for in vitro hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.